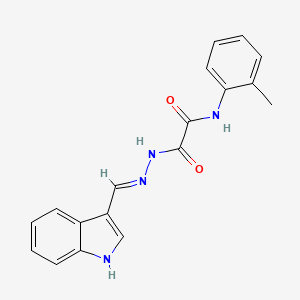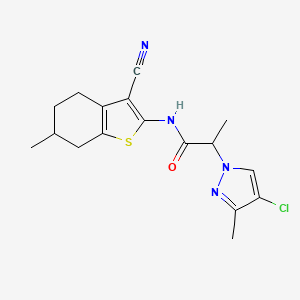![molecular formula C19H11ClF4N4OS B10899166 2-(1,3-benzothiazol-2-yl)-4-[(1E)-N-(3-chloro-4-fluorophenyl)ethanimidoyl]-5-(trifluoromethyl)-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B10899166.png)
2-(1,3-benzothiazol-2-yl)-4-[(1E)-N-(3-chloro-4-fluorophenyl)ethanimidoyl]-5-(trifluoromethyl)-1,2-dihydro-3H-pyrazol-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1,3-benzothiazol-2-yl)-4-[(1E)-N-(3-chloro-4-fluorophenyl)ethanimidoyl]-5-(trifluoromethyl)-1,2-dihydro-3H-pyrazol-3-one is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of atoms of at least two different elements as members of its rings. This particular compound features a benzothiazole ring, a pyrazolone ring, and various substituents that contribute to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-benzothiazol-2-yl)-4-[(1E)-N-(3-chloro-4-fluorophenyl)ethanimidoyl]-5-(trifluoromethyl)-1,2-dihydro-3H-pyrazol-3-one typically involves multi-step organic reactions. Common synthetic routes may include:
Formation of the Benzothiazole Ring: This can be achieved through the cyclization of o-aminothiophenol with carbon disulfide or other suitable reagents.
Formation of the Pyrazolone Ring: This involves the reaction of hydrazine derivatives with β-diketones or β-keto esters.
Coupling Reactions: The final compound is formed by coupling the benzothiazole and pyrazolone intermediates under specific conditions, often involving catalysts and controlled temperatures.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of the synthetic routes to maximize yield and purity. This may include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzothiazole ring.
Reduction: Reduction reactions may target the imidoyl group or other reducible functional groups.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce new functional groups onto the aromatic rings.
Applications De Recherche Scientifique
Chemistry
Catalysis: The compound may be used as a ligand in catalytic reactions.
Material Science:
Biology
Biological Probes: Used in the study of biological systems due to its fluorescent properties.
Enzyme Inhibition: Potential use as an inhibitor of specific enzymes.
Medicine
Drug Development: Investigated for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry
Dyes and Pigments: Used in the synthesis of dyes and pigments due to its chromophoric properties.
Mécanisme D'action
The mechanism of action of 2-(1,3-benzothiazol-2-yl)-4-[(1E)-N-(3-chloro-4-fluorophenyl)ethanimidoyl]-5-(trifluoromethyl)-1,2-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets. These may include:
Enzyme Inhibition: Binding to the active site of enzymes, thereby inhibiting their activity.
Receptor Binding: Interaction with cellular receptors, leading to modulation of signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(1,3-benzothiazol-2-yl)-4-[(1E)-N-phenyl)ethanimidoyl]-5-(trifluoromethyl)-1,2-dihydro-3H-pyrazol-3-one
- 2-(1,3-benzothiazol-2-yl)-4-[(1E)-N-(3-chlorophenyl)ethanimidoyl]-5-(trifluoromethyl)-1,2-dihydro-3H-pyrazol-3-one
Uniqueness
The unique combination of substituents in 2-(1,3-benzothiazol-2-yl)-4-[(1E)-N-(3-chloro-4-fluorophenyl)ethanimidoyl]-5-(trifluoromethyl)-1,2-dihydro-3H-pyrazol-3-one imparts distinct chemical and biological properties that differentiate it from similar compounds. These differences may include variations in reactivity, binding affinity, and overall stability.
Propriétés
Formule moléculaire |
C19H11ClF4N4OS |
|---|---|
Poids moléculaire |
454.8 g/mol |
Nom IUPAC |
2-(1,3-benzothiazol-2-yl)-4-[N-(3-chloro-4-fluorophenyl)-C-methylcarbonimidoyl]-5-(trifluoromethyl)-1H-pyrazol-3-one |
InChI |
InChI=1S/C19H11ClF4N4OS/c1-9(25-10-6-7-12(21)11(20)8-10)15-16(19(22,23)24)27-28(17(15)29)18-26-13-4-2-3-5-14(13)30-18/h2-8,27H,1H3 |
Clé InChI |
FZTMBKLMYLASBT-UHFFFAOYSA-N |
SMILES canonique |
CC(=NC1=CC(=C(C=C1)F)Cl)C2=C(NN(C2=O)C3=NC4=CC=CC=C4S3)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-{(E)-[5-(2,3-dichlorophenyl)furan-2-yl]methylidene}naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B10899088.png)
![1-[(4-bromophenoxy)methyl]-N-(6-methylpyridin-2-yl)-1H-pyrazole-3-carboxamide](/img/structure/B10899089.png)
![N'~1~-[(E)-1-(3-Allyl-2-hydroxyphenyl)methylidene]-2-[3-(2-oxo-1-pyrrolidinyl)anilino]acetohydrazide](/img/structure/B10899101.png)
![2-[(3,6-dicyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]-N-methylhydrazinecarbothioamide](/img/structure/B10899102.png)

![5-(2-Chlorophenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B10899114.png)
![3-[4-(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)phenyl]-6,7-dimethoxy-1(3H)-isobenzofuranone](/img/structure/B10899118.png)
![(2E)-3-(furan-2-yl)-N-{[4-(pyridin-2-yl)piperazin-1-yl]carbonothioyl}prop-2-enamide](/img/structure/B10899119.png)
![N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-3-chloropropanamide](/img/structure/B10899132.png)
![(5-bromo-4-{(1Z)-2-cyano-3-[(4-ethoxyphenyl)amino]-3-oxoprop-1-en-1-yl}-2-methoxyphenoxy)acetic acid](/img/structure/B10899137.png)

![4-[(E)-{2-[(1,3-benzothiazol-2-ylsulfanyl)acetyl]hydrazinylidene}methyl]-2-bromophenyl 4-methylbenzenesulfonate](/img/structure/B10899151.png)
![3,6-dicyclopropyl-N'-{(1E)-1-[3-(difluoromethoxy)phenyl]ethylidene}-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide](/img/structure/B10899157.png)
![4-cyano-2-fluoro-N'-[(E)-thiophen-2-ylmethylidene]benzohydrazide](/img/structure/B10899160.png)
